molecular formula C12H12BrNO2S2 B6540108 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 1060246-37-8

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B6540108
CAS No.: 1060246-37-8
M. Wt: 346.3 g/mol
InChI Key: LHDGPAKQIFDFKI-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a compound that features a bromine atom, a thiophene ring, and a benzene sulfonamide group

Mechanism of Action

Target of Action

Thiophene-based compounds, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to be effective against various diseases and conditions, acting on multiple targets such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling and function .

Biochemical Pathways

Given the broad range of therapeutic properties of thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways . These could include pathways related to inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidation, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .

Result of Action

Based on the known therapeutic properties of thiophene derivatives, this compound could potentially have a variety of effects at the molecular and cellular level . These could include changes in enzyme activity, receptor modulation, alterations in cellular signaling, and effects on cell growth and proliferation .

Action Environment

This compound, like other thiophene derivatives, holds promise for a wide range of therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is unique due to the combination of its bromine atom, thiophene ring, and benzene sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-bromo-N-(2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2S2/c13-11-3-1-2-4-12(11)18(15,16)14-7-5-10-6-8-17-9-10/h1-4,6,8-9,14H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDGPAKQIFDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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